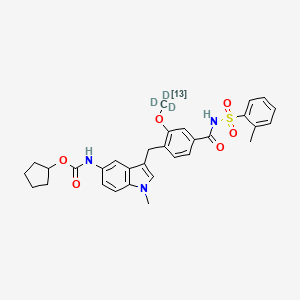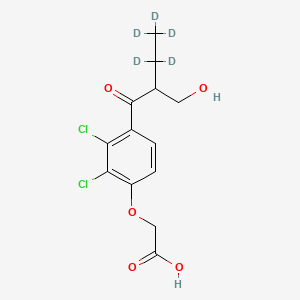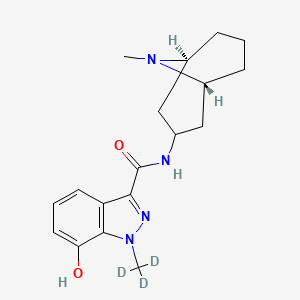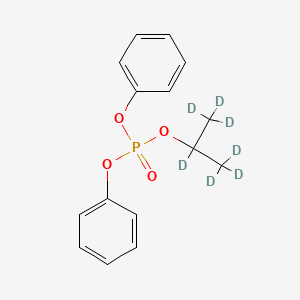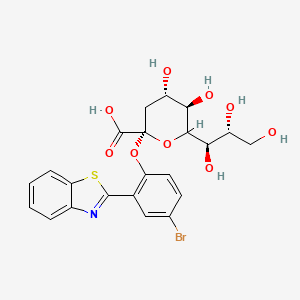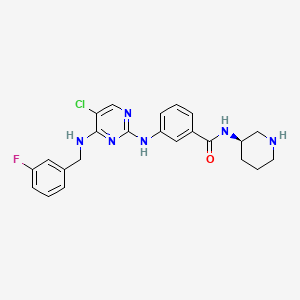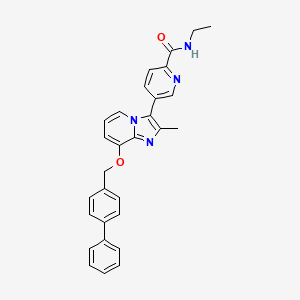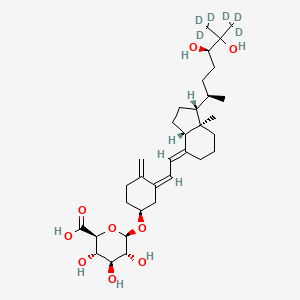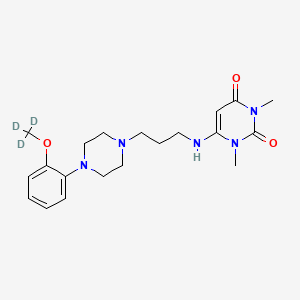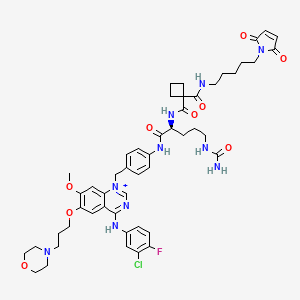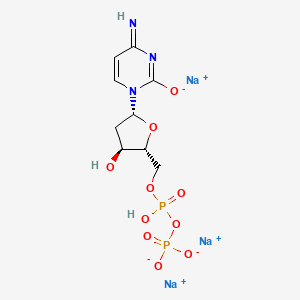
2'-Deoxycytidine-5'-diphosphate (trisodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine-5’-diphosphate (trisodium) is a nucleoside diphosphate that plays a crucial role in DNA biosynthesis and reverse transcription. It is an endogenous metabolite with the molecular formula C9H12N3Na3O10P2 and a molecular weight of 453.12 g/mol . This compound is used as a substrate for CDP (nucleoside diphosphate) kinase to produce 2’-deoxycytidine-5’-triphosphate, which is essential for DNA synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine-5’-diphosphate (trisodium) is typically synthesized through the reaction of deoxycytidine with trisodium phosphate. The process involves dissolving deoxycytidine in water to form a solution, followed by the addition of trisodium phosphate at room temperature. The reaction mixture is then stirred for several hours, resulting in the formation of 2’-deoxycytidine-5’-diphosphate (trisodium) as a white crystalline powder .
Industrial Production Methods
The industrial production of 2’-Deoxycytidine-5’-diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine-5’-diphosphate (trisodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: It can be hydrolyzed to form deoxycytidine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.
Hydrolysis: This reaction can occur under acidic or enzymatic conditions.
Major Products
Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: The major products are deoxycytidine and inorganic phosphate.
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine-5’-diphosphate (trisodium) has several scientific research applications, including:
DNA Biosynthesis: It serves as a substrate for the synthesis of 2’-deoxycytidine-5’-triphosphate, which is essential for DNA replication and repair.
Reverse Transcription: It is used in reverse transcription processes to synthesize complementary DNA from RNA templates.
Biochemical Studies: It is utilized in studies involving nucleotide metabolism and enzymatic reactions.
Medical Research: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair mechanisms are of interest.
Wirkmechanismus
2’-Deoxycytidine-5’-diphosphate (trisodium) exerts its effects by serving as a substrate for nucleoside diphosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to 2’-deoxycytidine-5’-diphosphate, forming 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA during replication and repair processes . The molecular targets involved in this pathway include DNA polymerases and reverse transcriptases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine-5’-triphosphate (disodium): This compound is similar in structure but contains an additional phosphate group.
Cytidine-5’-diphosphate (trisodium): This compound is similar but contains a ribose sugar instead of deoxyribose.
Uniqueness
2’-Deoxycytidine-5’-diphosphate (trisodium) is unique due to its specific role in DNA biosynthesis and reverse transcription. Its ability to be phosphorylated to form 2’-deoxycytidine-5’-triphosphate makes it a critical component in genetic research and medical studies .
Eigenschaften
Molekularformel |
C9H12N3Na3O10P2 |
|---|---|
Molekulargewicht |
453.12 g/mol |
IUPAC-Name |
trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI-Schlüssel |
SXMDNHAPEVRFNF-MILVPLDLSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


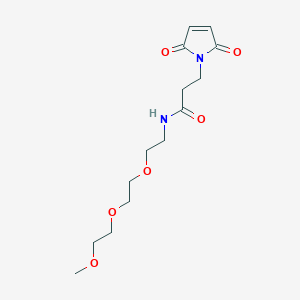
![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
